molecular formula C10H8O2S3 B14404989 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid CAS No. 88048-81-1

2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid

Cat. No.: B14404989
CAS No.: 88048-81-1
M. Wt: 256.4 g/mol
InChI Key: OMYSXMNJDJBUFO-UHFFFAOYSA-N
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Description

2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild and functional group tolerant reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of thiophene-2-carboxylic acid .

Scientific Research Applications

2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

88048-81-1

Molecular Formula

C10H8O2S3

Molecular Weight

256.4 g/mol

IUPAC Name

2-(thiophen-2-ylsulfanylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S3/c11-10(12)7-3-5-13-8(7)6-15-9-2-1-4-14-9/h1-5H,6H2,(H,11,12)

InChI Key

OMYSXMNJDJBUFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCC2=C(C=CS2)C(=O)O

Origin of Product

United States

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